8-Fluoroquinoline-2-carbonitrile
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Overview
Description
8-Fluoroquinoline-2-carbonitrile is a heterocyclic compound belonging to the class of quinolines. It is characterized by the presence of a fluorine atom at the 8th position and a cyano group at the 2nd position of the quinoline ring.
Mechanism of Action
Target of Action
8-Fluoroquinoline-2-carbonitrile, like other fluoroquinolones, primarily targets two essential enzymes in bacterial cells: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the normal functioning of these enzymes, leading to the cessation of DNA replication and ultimately bacterial cell death .
Pharmacokinetics
While specific pharmacokinetic data for this compound is not readily available, fluoroquinolones generally have moderate to excellent bioavailability, moderate to long elimination half-lives, and volumes of distribution >1.5 L/kg . There is considerable variation in the elimination pattern between different fluoroquinolone agents, ranging from predominant renal excretion to extensive hepatic metabolism .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial DNA replication, leading to bacterial cell death . This is due to the compound’s ability to stabilize DNA strand breaks and block the progress of the replication fork .
Biochemical Analysis
Cellular Effects
Quinolines are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinolines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinoline-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoroaniline with suitable reagents to introduce the cyano group and form the quinoline ring. This process often utilizes catalysts and may be conducted under microwave irradiation to enhance efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions are often preferred to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
8-Fluoroquinoline-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other materials with specialized properties
Comparison with Similar Compounds
- Ciprofloxacin
- Norfloxacin
- Mefloquine
- Quinine
Properties
IUPAC Name |
8-fluoroquinoline-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-9-3-1-2-7-4-5-8(6-12)13-10(7)9/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBZCWBOMASIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266833-18-4 |
Source
|
Record name | 8-fluoroquinoline-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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